An In-depth Technical Guide to Methyl Indole-5-carboxylate: Synthesis and Properties
An In-depth Technical Guide to Methyl Indole-5-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-5-carboxylate is a vital heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules. Its indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of methyl indole-5-carboxylate, with a focus on detailed experimental protocols and data presentation for the scientific community.
Properties of Methyl Indole-5-carboxylate
Methyl indole-5-carboxylate is a white to pale cream or yellow powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [2][3] |
| Molecular Weight | 175.18 g/mol | [2] |
| Melting Point | 126-128 °C | [4] |
| Appearance | White to pale cream to pale yellow powder | [1] |
| CAS Number | 1011-65-0 | [2] |
| Purity | ≥96.0% (GC) | [1] |
| Solubility | Insoluble in water |
Synthesis of Methyl Indole-5-carboxylate
The most common and straightforward method for the synthesis of methyl indole-5-carboxylate is the Fischer-Speier esterification of indole-5-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol (B129727) as both a reactant and a solvent to drive the equilibrium towards the formation of the methyl ester.
Experimental Protocol: Fischer-Speier Esterification
This protocol details the synthesis of methyl indole-5-carboxylate from indole-5-carboxylic acid and methanol, using sulfuric acid as a catalyst.
Materials:
-
Indole-5-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
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Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxylic acid.
-
In a fume hood, add a large excess of anhydrous methanol to the flask. The methanol serves as both the solvent and the esterifying agent.
-
Stir the mixture to dissolve the indole-5-carboxylic acid.
-
Slowly and carefully, with continuous stirring, add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Caution: The addition of sulfuric acid to methanol is highly exothermic.
-
-
Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.
-
Maintain the reflux with constant stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the crude methyl indole-5-carboxylate to precipitate out of the solution.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.[5][6]
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with ethyl acetate.[5]
-
Combine the organic layers and wash them with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Recrystallization:
-
The crude methyl indole-5-carboxylate can be further purified by recrystallization.
-
Dissolve the crude product in a minimum amount of a hot solvent system, such as methanol/water or ethyl acetate/hexane.[5][7]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Biological Activity and Applications
Methyl indole-5-carboxylate and its derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities. Notably, indole-based compounds have been investigated as inhibitors of histone deacetylases (HDACs) and protein kinases, both of which are crucial targets in cancer therapy.[2][4]
Role as an HDAC Inhibitor
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes.[8][9] HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][10] Methyl indole-5-carboxylate has been identified as an HDAC inhibitor with demonstrated anticancer activity, including the inhibition of tumor cell growth and the induction of p21, a protein that halts cell proliferation.[2]
Role as a Protein Kinase Inhibitor Precursor
Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Methyl indole-5-carboxylate serves as a valuable starting material in the synthesis of more complex molecules designed to inhibit specific protein kinases.[4] For instance, derivatives of indole-5-carboxylic acid are being explored as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell metabolism and growth and is often hyperactivated in cancer.[11][12][13]
Visualizations
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
General Mechanism of HDAC Inhibition
Caption: General mechanism of Histone Deacetylase (HDAC) inhibition.
References
- 1. L16228.03 [thermofisher.com]
- 2. Methyl indole-5-carboxylate | 1011-65-0 | FM25514 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
